molecular formula C24H24N4O3S B11650617 (6Z)-5-imino-6-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-6-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11650617
M. Wt: 448.5 g/mol
InChI Key: LPJDDBGMZXMJDQ-RUYQORCYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (6Z)-5-IMINO-6-({2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule with potential applications in various fields of science and industry. This compound features a unique structure that includes a thiadiazolo-pyrimidinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-IMINO-6-({2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the thiadiazolo-pyrimidinone core, followed by the introduction of the phenoxyethoxyphenyl and propyl groups under controlled conditions. Specific details on the reaction conditions and catalysts used are often proprietary and vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-IMINO-6-({2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

(6Z)-5-IMINO-6-({2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (6Z)-5-IMINO-6-({2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (6Z)-5-IMINO-6-({2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its complex structure, which allows for diverse chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

(6Z)-5-imino-6-[[2-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H24N4O3S/c1-3-6-21-27-28-22(25)19(23(29)26-24(28)32-21)15-17-7-4-5-8-20(17)31-14-13-30-18-11-9-16(2)10-12-18/h4-5,7-12,15,25H,3,6,13-14H2,1-2H3/b19-15-,25-22?

InChI Key

LPJDDBGMZXMJDQ-RUYQORCYSA-N

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC=CC=C3OCCOC4=CC=C(C=C4)C)/C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC=CC=C3OCCOC4=CC=C(C=C4)C)C(=O)N=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.